Miraluma, also known as Technetium-99m Sestamibi, is a radiopharmaceutical compound primarily used in medical imaging, particularly for the detection of breast cancer. It functions as a tracer in molecular breast imaging (MBI), where it helps visualize cancerous tissues through scintimammography. The compound is characterized by its ability to accumulate in areas of high metabolic activity, such as tumors, making it a valuable tool in oncology.
Miraluma is classified under the category of radiopharmaceuticals and specifically falls within the group of technetium-based imaging agents. It is synthesized from Technetium-99m, a widely used isotope in nuclear medicine due to its favorable physical properties, including a half-life of approximately 6 hours and emission of gamma radiation suitable for imaging. The compound is utilized in various diagnostic procedures beyond breast cancer, including cardiac imaging and parathyroid gland assessment.
The synthesis of Miraluma involves the radiolabeling of Sestamibi with Technetium-99m. The typical procedure includes:
The labeling efficiency and stability of Miraluma are critical parameters that influence its effectiveness as an imaging agent.
The molecular structure of Miraluma can be described as follows:
The three-dimensional structure allows Miraluma to selectively bind to mitochondria in cells, which is crucial for its function as an imaging agent.
Miraluma undergoes various chemical interactions upon administration:
These reactions are essential for the visualization of cancerous tissues during imaging procedures.
The mechanism of action for Miraluma involves several steps:
This process enables clinicians to identify abnormal growths based on their metabolic activity rather than just structural abnormalities.
Miraluma exhibits several notable physical and chemical properties:
These properties are critical for ensuring optimal performance during diagnostic procedures.
Miraluma has significant applications in medical diagnostics:
Additionally, ongoing research continues to explore new applications for Miraluma in various oncological contexts, enhancing its role as a versatile diagnostic tool in modern medicine.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3